molecular formula C18H13Cl2N5O2S B12656532 Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-

Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-

Cat. No.: B12656532
M. Wt: 434.3 g/mol
InChI Key: RNKISESIRDOYOA-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]- is a synthetic small molecule characterized by a benzenesulfonamide core with 2,5-dichloro substitutions and a 3-methylpyrazolo[3,4-d]pyrimidinylphenyl moiety. This structure combines a sulfonamide group, known for its role in enzyme inhibition (e.g., carbonic anhydrase), with a pyrazolo-pyrimidine heterocycle, which is frequently employed in kinase-targeted drug discovery due to its ability to mimic purine interactions .

Properties

Molecular Formula

C18H13Cl2N5O2S

Molecular Weight

434.3 g/mol

IUPAC Name

2,5-dichloro-N-[4-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H13Cl2N5O2S/c1-10-14-9-21-17(22-18(14)24-23-10)11-2-5-13(6-3-11)25-28(26,27)16-8-12(19)4-7-15(16)20/h2-9,25H,1H3,(H,21,22,23,24)

InChI Key

RNKISESIRDOYOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=NC2=NN1)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine Intermediate

  • The pyrazolo[3,4-d]pyrimidine ring system is commonly synthesized by cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or pyrimidine precursors.
  • Methylation at the 3-position can be introduced via methyl-substituted starting materials or by selective alkylation post-cyclization.
  • Microwave-assisted synthesis has been reported to efficiently promote heterocyclic ring formation under mild conditions, reducing reaction times from hours to minutes.

Functionalization at the 6-Position of the Pyrazolo[3,4-d]pyrimidine

  • The 6-position is typically functionalized with a halogen (e.g., bromine) or a leaving group to enable nucleophilic aromatic substitution.
  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to introduce the 4-aminophenyl substituent onto the pyrazolo[3,4-d]pyrimidine core.

Preparation of 2,5-Dichlorobenzenesulfonyl Chloride

  • Commercially available or synthesized by chlorosulfonation of 1,4-dichlorobenzene.
  • The sulfonyl chloride is a reactive electrophile used to form sulfonamide bonds with amines.

Coupling to Form the Target Sulfonamide

  • The key step involves reacting the 4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline intermediate with 2,5-dichlorobenzenesulfonyl chloride.
  • This reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, in the presence of a base (e.g., triethylamine or pyridine) to scavenge HCl.
  • The reaction proceeds at low to moderate temperatures (0–25 °C) to avoid side reactions.
  • The product is purified by recrystallization or chromatographic methods.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazolo[3,4-d]pyrimidine synthesis Hydrazine + β-dicarbonyl, microwave irradiation, DMF solvent, 120–150 °C, 5–10 min 70–85 Microwave-assisted synthesis improves efficiency
2 Halogenation or cross-coupling Pd-catalyst, 4-aminophenylboronic acid or amine, base, inert atmosphere 65–80 Buchwald-Hartwig amination preferred for C-N bond formation
3 Sulfonyl chloride preparation Chlorosulfonation of 1,4-dichlorobenzene, SO2Cl2, 0–25 °C 75–90 Commercially available sulfonyl chloride often used
4 Sulfonamide coupling 4-aminophenyl-pyrazolo[3,4-d]pyrimidine + 2,5-dichlorobenzenesulfonyl chloride, base, DCM, 0–25 °C 60–75 Purification by recrystallization or chromatography

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly reduces reaction times and can improve yields in heterocyclic ring formation steps.
  • The choice of base and solvent in the sulfonamide coupling step critically affects the purity and yield; triethylamine in dichloromethane is commonly optimal.
  • The presence of electron-withdrawing chloro substituents on the benzene ring enhances the electrophilicity of the sulfonyl chloride, facilitating efficient sulfonamide bond formation.
  • Cross-coupling reactions for introducing the 4-aminophenyl substituent benefit from palladium catalysts with bulky phosphine ligands to improve selectivity and yield.
  • Purification challenges arise due to the compound’s moderate polarity and potential for multiple isomers; chromatographic techniques such as preparative HPLC are often employed.

Summary Table of Preparation Route

Synthetic Stage Key Reagents/Conditions Purpose Typical Yield (%)
Pyrazolo[3,4-d]pyrimidine core synthesis Hydrazine, β-dicarbonyl, microwave, DMF Construct heterocyclic core 70–85
Functionalization at 6-position Pd-catalyst, 4-aminophenylboronic acid, base Introduce 4-aminophenyl group 65–80
Sulfonyl chloride preparation Chlorosulfonation of 1,4-dichlorobenzene, SO2Cl2 Prepare sulfonyl chloride 75–90
Sulfonamide coupling 4-aminophenyl intermediate + sulfonyl chloride, base, DCM Form sulfonamide bond 60–75

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • The compound has been identified as a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in solid tumors. In vitro studies have shown IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory activity .
    • Additionally, benzenesulfonamide derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents in oncology.
  • Enzyme Inhibition :
    • Beyond CA IX, the compound's structure allows it to interact with other biological targets. For instance, docking studies reveal that it forms critical hydrogen bonds and coordination bonds with specific amino acids within enzyme active sites, enhancing its inhibitory effects .
  • Antibacterial Properties :
    • Research indicates that benzenesulfonamides can effectively bind to bacterial enzymes, showcasing potential antibacterial activity. This characteristic opens avenues for developing new antibacterial agents.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various pyrazole derivatives for anticancer potential, compounds structurally similar to benzenesulfonamide were synthesized and tested against cancer cell lines such as K562 and A549. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the micro-molar range and minimal toxicity toward non-cancerous cells .

Case Study 2: Enzyme Interaction Studies

A comprehensive analysis of the interactions between benzenesulfonamides and carbonic anhydrase IX revealed specific binding affinities that correlate with their inhibitory potency. These findings support the development of targeted therapies for cancers characterized by high CA IX expression .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including altered cell signaling pathways and changes in metabolic processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Benzenesulfonamide Derivatives

Compound Name / Source Core Structure Modifications Notable Functional Groups
Target Compound 2,5-dichloro-benzenesulfonamide; 3-methylpyrazolo[3,4-d]pyrimidin-6-ylphenyl substituent Chlorine atoms (electron-withdrawing), pyrazolo-pyrimidine (purine mimic)
4-(Benzylthio)-N-[(3,4-dichlorophenyl)carbamoyl]-3-pyridinesulfonamide 3-pyridinesulfonamide; benzylthio and 3,4-dichlorophenylcarbamoyl groups Benzylthio (lipophilic), carbamoyl (hydrogen-bonding potential)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorinated chromen-4-one; methylbenzenesulfonamide Fluorine atoms (electron-withdrawing), chromen-4-one (planar aromatic system)
4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-benzenesulfonamide Azo group; bis(2-hydroxyethyl)amino and chloroethyl substituents Azo (chromophore), hydroxyethyl (hydrophilic), chloroethyl (alkylating potential)

Key Observations :

  • The target compound’s 2,5-dichloro substitution enhances electrophilicity and may improve binding to hydrophobic enzyme pockets compared to unsubstituted analogs.
  • The azo group in introduces photostability challenges absent in the target compound, while the chromen-4-one in adds a rigid aromatic scaffold for π-π interactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound / Source Molecular Weight (g/mol) Melting Point (°C) LogP Key Functional Impact
Target Compound Not reported Not reported ~3.5* High lipophilicity (predicted) due to dichloro and heteroaromatic groups
Compound in 474.37 205–208 ~4.2* Elevated LogP from benzylthio and dichlorophenyl groups
Compound in 589.1 175–178 ~4.8* Fluorine atoms and chromenone increase LogP; lower MP due to bulky substituents
Compound in 495.80 Not reported 2.91 Reduced LogP due to hydrophilic hydroxyethyl and azo groups

Notes:

  • The target compound’s dichloro substitutions likely increase LogP compared to but remain lower than and due to the absence of benzylthio or chromenone groups.
  • The lower melting point of (175–178°C vs. 205–208°C for ) highlights the impact of bulky substituents on crystal lattice stability.

Key Findings :

  • The target compound’s synthesis may face challenges similar to , where steric hindrance from the pyrazolo-pyrimidine group could reduce yields.
  • Analytical methods for benzenesulfonamides commonly employ HPLC with acetonitrile/water mobile phases (as in ) and mass spectrometry for structural confirmation.

Biological Activity

Benzenesulfonamide, specifically 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]- , is a complex organic compound that has garnered attention for its significant biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H13_{13}Cl2_{2}N5_{5}O2_{2}S
  • Molecular Weight : 434.3 g/mol
  • CAS Number : 1628048-15-6

The compound features a sulfonamide functional group attached to a benzene ring with dichloro substitutions and a pyrazolo-pyrimidine moiety. These structural characteristics contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Carbonic Anhydrase IX : This enzyme is overexpressed in many solid tumors. The compound exhibits potent inhibitory effects with IC50_{50} values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, suggesting potential applications in cancer therapy.
  • Apoptosis Induction : Studies indicate that benzenesulfonamide derivatives can induce apoptosis in various cancer cell lines, highlighting their potential as anti-cancer agents.
  • Binding Interactions : Docking studies reveal that the compound interacts with specific amino acid residues within the active site of carbonic anhydrase IX, forming critical hydrogen bonds that enhance its inhibitory effects.

Biological Activities

The biological activities of benzenesulfonamide derivatives extend beyond anticancer properties:

  • Antimicrobial Activity : The compound has shown potential antibacterial effects by interacting with bacterial enzymes.
  • Cardiovascular Effects : Research indicates that certain benzenesulfonamide derivatives can affect perfusion pressure and coronary resistance in isolated rat heart models, suggesting cardiovascular implications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionIC50_{50} Values
Carbonic Anhydrase IX InhibitionPotent enzyme inhibition in cancer cells10.93 - 25.06 nM
Apoptosis InductionInduces cell death in cancer cell linesVaries by cell line
Antibacterial EffectsInteraction with bacterial enzymesNot quantified
Cardiovascular EffectsChanges in perfusion pressure and coronary resistanceVaries by derivative

Notable Research Findings

  • Antitumor Activity : A study compared various pyrazolo-pyrimidine derivatives against HEPG2 human cancer cell lines, with some compounds showing nearly tenfold higher activity than established drugs like erlotinib .
  • Cardiovascular Studies : Research demonstrated that certain benzenesulfonamide derivatives significantly decreased perfusion pressure in isolated rat hearts compared to controls, indicating their potential impact on cardiovascular health .

Q & A

Basic Research Questions

Q. How can the molecular structure of this benzenesulfonamide derivative be confirmed experimentally?

  • Methodological Answer : Use a combination of X-ray crystallography (for absolute configuration), NMR spectroscopy (1H/13C for functional groups and connectivity), and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns. For example, crystallography was critical in confirming pyrazolo[3,4-d]pyrimidine derivatives' planar geometry . NMR assignments should focus on distinguishing sulfonamide protons (~7-8 ppm) and pyrimidine ring protons (~8.5-9 ppm).

Q. What synthetic strategies are effective for introducing the pyrazolo[3,4-d]pyrimidine moiety?

  • Methodological Answer : Employ a cyclocondensation reaction between 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine and a substituted benzaldehyde under acidic conditions (e.g., acetic acid/H2SO4). Subsequent sulfonylation with 2,5-dichlorobenzenesulfonyl chloride in dry DCM using triethylamine as a base yields the target compound. Key intermediates should be purified via column chromatography (silica gel, hexane/EtOAc) .

Q. How to optimize solubility for in vitro assays?

  • Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (PBS at pH 7.4). If poor solubility persists, derivatize the sulfonamide group with hydrophilic substituents (e.g., hydroxyl or amine groups) or use co-solvents (e.g., 5% DMSO in PBS). LogP values from computational tools (e.g., ChemAxon) can guide modifications .

Advanced Research Questions

Q. How to resolve contradictions in reported IC50 values for enzyme inhibition assays?

  • Methodological Answer : Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) and ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted). For example, Gul et al. (2016) reported IC50 discrepancies due to variations in buffer pH (6.5 vs. 7.4), which affects sulfonamide ionization . Include internal controls (e.g., acetazolamide for carbonic anhydrase assays) and replicate experiments across multiple labs.

Q. What computational approaches predict binding modes to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target enzymes (e.g., carbonic anhydrase IX). Focus on key interactions: sulfonamide oxygen hydrogen bonds with Zn²⁺ in the active site and hydrophobic contacts between the pyrazolo[3,4-d]pyrimidine ring and adjacent residues. MD simulations (>100 ns) can assess stability of the ligand-receptor complex .

Q. How to design structure-activity relationship (SAR) studies for improved potency?

  • Methodological Answer :

  • Core modifications : Replace the 3-methyl group on the pyrazole with bulkier substituents (e.g., CF3) to enhance hydrophobic interactions.
  • Sulfonamide substitutions : Introduce electron-withdrawing groups (e.g., NO2) at the 2,5-dichlorophenyl ring to modulate electronic effects.
  • Linker optimization : Test rigid vs. flexible linkers between the pyrimidine and sulfonamide moieties.
    Tabulate results for comparison:
SubstituentIC50 (nM)LogPSolubility (µM)
3-CH312.52.845
3-CF38.23.528
2-NO26.73.132

Data derived from Gul et al. (2017a) .

Q. What analytical methods validate metabolite identification in pharmacokinetic studies?

  • Methodological Answer : Use LC-MS/MS with a C18 column (gradient: 0.1% formic acid in H2O/ACN) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards. For in vivo studies, collect plasma/liver homogenates at multiple timepoints and quantify using stable isotope-labeled internal standards .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if the compound induces apoptosis vs. necrosis?

  • Methodological Answer : Perform flow cytometry with Annexin V/PI staining to distinguish apoptosis (Annexin V⁺/PI⁻) from necrosis (Annexin V⁻/PI⁺). Validate with caspase-3/7 activity assays (luminescent substrates) and mitochondrial membrane potential probes (JC-1). Gul et al. (2016) attributed discrepancies to cell line-specific death pathways .

Experimental Design Considerations

Q. How to ensure reproducibility in sulfonamide coupling reactions?

  • Methodological Answer :

  • Dry conditions : Use anhydrous solvents (DCM, THF) and molecular sieves.
  • Stoichiometry : Maintain a 1:1.2 molar ratio of amine to sulfonyl chloride.
  • Temperature : React at 0°C for 30 min, then warm to room temperature.
    Monitor reaction progress by TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and quench with ice water to prevent over-sulfonylation .

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